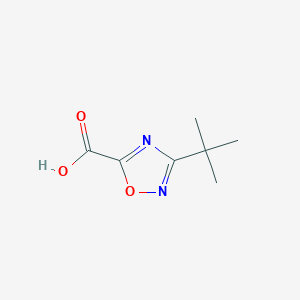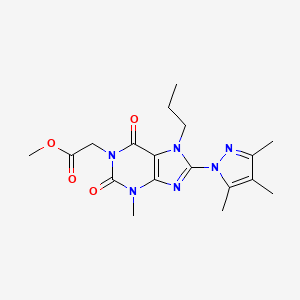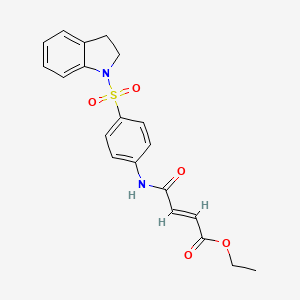![molecular formula C13H15N3O3 B2943212 2-[(2-Furylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid CAS No. 1340896-51-6](/img/structure/B2943212.png)
2-[(2-Furylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(2-Furylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a furan ring, which is a five-membered ring with an oxygen atom . The compound also has an amino group and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring and a furan ring, which are both heterocyclic rings . The compound also contains an amino group (-NH2) and a carboxylic acid group (-COOH), which are functional groups that can participate in various chemical reactions .Chemical Reactions Analysis
The amino group and the carboxylic acid group in “this compound” can undergo various chemical reactions . For example, the amino group can act as a nucleophile in nucleophilic addition reactions . The carboxylic acid group can react with bases to form salts, and it can also undergo decarboxylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the characteristics of its functional groups and its overall molecular structure . For example, the presence of the amino group and the carboxylic acid group could make the compound polar and therefore soluble in polar solvents . The compound could also exhibit specific optical activity if it contains chiral centers .Scientific Research Applications
Synthesis and Structural Analysis
One aspect of the research involves the synthesis and structural analysis of compounds related to "2-[(2-Furylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid." Studies have explored various synthetic pathways and crystal structures to understand the properties and potential applications of such compounds. For example, the synthesis of pyrimidine derivatives through microwave-assisted methods has been developed to improve efficiency and yield, demonstrating the adaptability of these compounds for various chemical reactions and potential pharmaceutical applications (Matloobi & Kappe, 2007).
Pharmacological Potential
Research has also delved into the pharmacological potential of pyrimidine derivatives, with studies identifying certain compounds as potent and selective antagonists for specific receptors. For instance, "4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine" has been identified as a potent and selective A2B adenosine receptor antagonist, showcasing the therapeutic potential of these compounds in treating diseases related to adenosine receptor dysregulation (Vidal et al., 2007).
Material Science Applications
In the realm of material science, compounds with pyrimidine structures have been investigated for their potential in creating new materials with unique properties. For instance, copper(I) complexes of dicarboxylic acids related to pyrimidine derivatives have been explored for use in dye-sensitized solar cells (DSCs), indicating the role these compounds can play in developing renewable energy technologies (Constable et al., 2009).
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-4-propylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-4-11-10(12(17)18)8-15-13(16-11)14-7-9-5-3-6-19-9/h3,5-6,8H,2,4,7H2,1H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWQOFPGJNEFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide](/img/structure/B2943129.png)

![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2943131.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2943132.png)
![methyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2943134.png)


![4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2943140.png)

![3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2943146.png)



![4-[[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylamino]-5-phenylpentanoic acid](/img/structure/B2943150.png)
